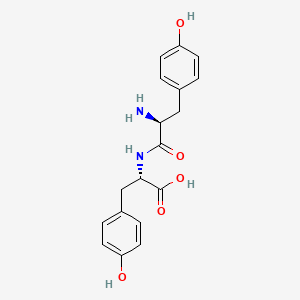

Tyrosyl-Tyrosine

Description

Significance of Dipeptides as Fundamental Constructs in Biochemistry and Pharmaceutical Sciences

Dipeptides, the simplest peptides consisting of two amino acids, are fundamental to numerous biological and pharmaceutical contexts. study.com They often exhibit unique physicochemical properties compared to their individual amino acid components, including enhanced stability and solubility. researchgate.netwikipedia.org For instance, the dipeptide L-alanyl-L-glutamine is used in clinical nutrition due to its high stability and solubility, which are superior to that of free glutamine. researchgate.net

In biological systems, dipeptides are absorbed more rapidly than free amino acids through distinct transport mechanisms. wikipedia.org They are not merely metabolic intermediates but can also exert specific biological effects. peptideport.com Research has identified dipeptides with a range of bioactivities, including antioxidant, antimicrobial, and antihypertensive properties. peptideport.comresearchgate.net The diversity of the 20 standard amino acids allows for a vast number of dipeptide combinations, each with the potential for unique functions and therapeutic applications. study.com This has made them attractive targets in drug discovery and development, valued for their cost-effectiveness and potential for oral administration. researchgate.netnih.gov

Historical Context and Evolution of Research on Tyrosine-Containing Peptides

The journey into peptide research began in the 19th century with the discovery and isolation of amino acids from natural sources. peptidesuk.com The amino acid tyrosine was first identified in 1846 by German chemist Justus von Liebig from casein, a protein found in cheese. wikipedia.orgnewworldencyclopedia.org A pivotal moment came in the early 20th century when Emil Fischer proposed that amino acids are linked by what he termed "peptide bonds" and successfully synthesized the first dipeptide, glycylglycine. peptidesuk.comideal-pharma.euias.ac.in

The discovery of biologically active peptides, such as the hormone secretin in 1902 and the sequencing of insulin (B600854) in 1955, propelled the field forward. peptidesuk.comcreative-peptides.com The invention of solid-phase peptide synthesis by Robert Bruce Merrifield in the 1950s revolutionized peptide chemistry, enabling the efficient production of peptides in the laboratory. creative-peptides.com

Tyrosine-containing peptides have always been of particular interest due to the unique chemical properties of tyrosine's phenolic side chain. technologynetworks.com This functional group is a key participant in various biological processes, including:

Redox Reactions: The phenolic group can act as a redox cofactor, facilitating electron transfer processes, which is crucial in many enzymatic reactions. nih.gov

Structural Conformation: The aromatic ring of tyrosine contributes to π–π stacking interactions, which help to control and stabilize the three-dimensional structure of peptides and proteins. researchgate.net

Cross-linking: Oxidative conditions can lead to the formation of a covalent bond between two tyrosine residues, known as a dityrosine (B1219331) cross-link. nih.gov This cross-linking is found in various structural proteins, where it enhances mechanical properties and stability. researchgate.netresearchgate.net

This multifaceted nature of tyrosine has made peptides containing this residue a major focus of research, from understanding protein structure and function to developing new materials. rsc.org

Rationale for In-depth Investigation of H-Tyr-Tyr-OH

The focused investigation of H-Tyr-Tyr-OH is driven by its direct relevance to several key areas of scientific inquiry. As the fundamental dityrosine cross-link, its study provides insight into the mechanisms of oxidative stress and protein damage in aging and disease. nih.govnih.govacs.org The formation of dityrosine is a marker of protein oxidation and can lead to protein aggregation. researchgate.net

Furthermore, H-Tyr-Tyr-OH itself is a bioactive molecule. Research has demonstrated its ability to act as an inhibitor of the angiotensin-converting enzyme (ACE), with studies showing an IC50 value of 0.028 mg/mL. medchemexpress.comglpbio.com This suggests a potential role in the regulation of blood pressure. medchemexpress.com The antioxidant properties of tyrosine-containing peptides are also a subject of interest, and H-Tyr-Tyr-OH is investigated for its capacity to mitigate oxidative stress. peptideport.com

In the realm of materials science, the self-assembly properties of tyrosine-rich peptides are being explored to create novel functional biomaterials. nih.govresearchgate.net The inherent characteristics of the tyrosine residues in H-Tyr-Tyr-OH—such as their ability to engage in π–π interactions and facilitate charge transport—make this dipeptide a valuable model and building block for designing new peptide-based nanomaterials and hybrid systems for applications in catalysis and energy. nih.gov

Table of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| L-Tyrosyl-L-tyrosine | H-Tyr-Tyr-OH, Dityrosine |

| L-Tyrosine | Tyr, Y |

| L-Alanyl-L-glutamine | Ala-Gln |

| Glycylglycine | |

| Secretin | |

| Insulin | |

| Phenylalanine | Phe |

| L-glutamic acid | |

| Glycine | |

| Histidine | |

| H-Ser-Tyr-OH | |

| H-Tyr-Phe-OH | |

| H-Glu-Tyr-OH | |

| H-His-Tyr-OH | |

| Tyrosol | Tyr |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c19-15(9-11-1-5-13(21)6-2-11)17(23)20-16(18(24)25)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10,19H2,(H,20,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQGKXUEKGKTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875037 | |

| Record name | TYR-TYR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosyl-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1050-28-8 | |

| Record name | TYR-TYR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of H Tyr Tyr Oh

Strategies for Peptide Synthesis Utilizing H-Tyr-Tyr-OH as a Building Block

The synthesis of peptides containing the H-Tyr-Tyr-OH motif is predominantly achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimizations

Solid-phase peptide synthesis is the cornerstone of peptide assembly, enabling the efficient construction of complex peptide sequences. The synthesis of peptides containing H-Tyr-Tyr-OH typically employs the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy. In this approach, the α-amino group is temporarily protected by the base-labile Fmoc group, while the side chains of reactive amino acids, including the hydroxyl group of tyrosine, are protected by acid-labile groups like tert-butyl (tBu).

The general cycle of SPPS involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide with a secondary amine, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent to facilitate the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide.

Washing: Excess reagents and by-products are removed by washing the resin with appropriate solvents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

Table 1: Common Coupling Reagents in SPPS

| Coupling Reagent | Description |

| Carbodiimides (e.g., DIC, DCC) | Activate the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress side reactions. |

| Onium Salts (e.g., HBTU, HATU, PyBOP) | Form highly reactive activated esters, leading to efficient and rapid coupling. Generally associated with lower rates of racemization. |

A significant challenge in the synthesis of peptides rich in hydrophobic residues like tyrosine is aggregation of the growing peptide chain on the solid support. This can hinder reagent access and lead to incomplete reactions. Strategies to mitigate aggregation include the use of chaotropic salts, elevated temperatures, or the incorporation of backbone-modifying elements like pseudoproline dipeptides.

Exploration of Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) for Tyrosine-Containing Peptides

In recent years, there has been a growing emphasis on developing more sustainable and atom-economical synthetic methods. Minimal-protection SPPS (MP-SPPS) is an approach that aims to reduce the reliance on side-chain protecting groups. This strategy is particularly relevant for amino acids like tyrosine, where the phenolic hydroxyl group has moderate reactivity.

The key advantages of MP-SPPS include:

Reduced use of hazardous reagents: By avoiding extensive side-chain protection, the need for strong acids like TFA for deprotection is minimized.

Simplified workup: Fewer deprotection steps can lead to a more streamlined process.

In the context of H-Tyr-Tyr-OH, an MP-SPPS approach would involve the coupling of Fmoc-Tyr-OH without a protecting group on the side-chain hydroxyl. While this simplifies the synthesis, it requires careful selection of coupling conditions to avoid side reactions such as O-acylation of the tyrosine hydroxyl group.

Methodologies for Side-Chain Unprotected Amino Acid Coupling in Peptide Assembly

The successful incorporation of side-chain unprotected amino acids, including tyrosine, into a peptide sequence is highly dependent on the choice of coupling reagents and conditions. The primary concern with unprotected tyrosine is the potential for O-acylation by the activated carboxylic acid of the incoming amino acid, leading to the formation of a branched peptide.

Research has shown that the extent of O-acylation can be minimized by using specific activation methods. For instance, carbodiimide-based coupling with additives like Oxyma Pure has been demonstrated to be effective for the incorporation of unprotected arginine and tyrosine. The choice of solvent can also play a crucial role, with greener solvents being explored to replace traditional ones like DMF.

The success of coupling unprotected tyrosine often relies on a delicate balance of reactivity. The coupling reagent must be sufficiently reactive to promote efficient peptide bond formation at the N-terminus without being so reactive that it significantly acylates the less nucleophilic hydroxyl group of the tyrosine side chain.

Regioselective Chemical Modifications of Tyrosine Residues within Peptidic Frameworks

The phenolic side chain of tyrosine is a versatile handle for the introduction of diverse chemical functionalities into peptides and proteins. A variety of methods have been developed for the regioselective modification of tyrosine, enabling the synthesis of peptides with tailored properties.

Novel Functionalization Approaches

Recent advances in chemical methodology have expanded the toolbox for tyrosine modification beyond traditional electrophilic aromatic substitution reactions. These novel approaches offer greater selectivity and biocompatibility.

Table 2: Modern Methods for Tyrosine Functionalization

| Method | Description | Reagents/Catalysts |

| Chemoenzymatic Modification | Utilizes enzymes like tyrosinase to oxidize the phenol (B47542) to a reactive ortho-quinone, which can then undergo further chemical reactions. acs.orgnih.govacs.orgnih.govresearchgate.net | Tyrosinase, oxygen |

| Palladium-Catalyzed Allylic Alkylation | A transition metal-catalyzed reaction that introduces an allyl group onto the phenolic oxygen of tyrosine. nih.govsemanticscholar.orgacs.orguzh.ched.ac.uk | Palladium catalysts (e.g., Pd(OAc)2 with TPPTS), allylic acetates or carbamates. |

| Photoredox Catalysis | Uses visible light and a photocatalyst to generate a reactive intermediate that can be functionalized, for example, to install a bioorthogonal handle. princeton.edu | Photocatalysts (e.g., lumiflavin), light |

| Manganese-Catalyzed C-H Functionalization | A sustainable approach for the late-stage functionalization of peptides through C-H activation. researchgate.netsemanticscholar.org | Manganese catalysts (e.g., Mn(I) pentacarbonyl bromide). |

| Diazonium Coupling | A classic method for introducing an azo linkage, which can be further modified. | Diazonium salts |

Chemoenzymatic approaches, for instance, leverage the high specificity of enzymes to achieve regioselective modification under mild conditions. Tyrosinase catalyzes the oxidation of tyrosine to L-DOPA, which can then be a substrate for other enzymes or chemical reactions. acs.orgnih.govnih.gov

Palladium-catalyzed reactions have emerged as a powerful tool for C-O bond formation at the tyrosine side chain. nih.govsemanticscholar.orgacs.orguzh.ched.ac.uk These reactions are often compatible with aqueous environments, making them suitable for the modification of biomolecules.

Site-Specific Conjugation Strategies

The ability to selectively modify tyrosine residues has significant implications for the development of targeted therapeutics and diagnostic agents. Site-specific conjugation allows for the precise attachment of payloads, such as drugs or imaging agents, to a peptide or protein.

Tyrosine's relatively low abundance and surface exposure in many proteins make it an attractive target for site-specific modification, offering an alternative to the more commonly used lysine (B10760008) and cysteine residues. walshmedicalmedia.comcreative-biolabs.com This is particularly relevant in the construction of antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety.

Strategies for site-specific tyrosine conjugation often involve a two-step process:

Introduction of a bioorthogonal handle: A functional group that is unreactive with biological molecules is installed on the tyrosine residue using one of the methods described in the previous section.

Bioorthogonal ligation: The payload, functionalized with a complementary reactive group, is then attached to the bioorthogonal handle through a highly specific and efficient reaction, such as a "click" reaction.

For example, a tyrosine residue can be enzymatically oxidized to an ortho-quinone, which can then undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with a payload bearing a cyclooctyne (B158145) moiety. rsc.org This approach allows for the construction of well-defined bioconjugates with precise control over the site and stoichiometry of conjugation.

Enzymatic and Chemical Cleavage Methods at Tyrosine Sites for Structural and Mechanistic Probing

The selective cleavage of the peptide bond at specific amino acid residues is a cornerstone of protein chemistry, essential for sequencing, structural elucidation, and understanding reaction mechanisms. The dipeptide H-Tyr-Tyr-OH, with its two aromatic tyrosine residues, serves as an excellent model for studying such cleavage reactions. The electron-rich phenol side chain of tyrosine provides a reactive handle for a variety of enzymatic and chemical cleavage strategies. nih.gov These methods are pivotal for generating specific fragments that can be analyzed, often by mass spectrometry, to probe the peptide's structure and the mechanisms of its chemical transformations. nih.govnih.gov

Enzymatic Cleavage

Enzymatic methods offer high specificity under mild physiological conditions. For peptides containing tyrosine, the primary enzyme utilized for cleavage is chymotrypsin.

Chymotrypsin: This serine endopeptidase selectively catalyzes the hydrolysis of the peptide bond at the C-terminus of aromatic amino acids, including tyrosine, phenylalanine, and tryptophan. study.comlibretexts.org The specificity is driven by a hydrophobic pocket in the enzyme's active site that accommodates the aromatic side chain. study.com When H-Tyr-Tyr-OH is treated with chymotrypsin, the enzyme targets the internal peptide bond. It cleaves the bond on the carboxy side of the first tyrosine residue. This highly specific action results in the hydrolysis of the dipeptide into two individual L-Tyrosine amino acid molecules. This predictable cleavage pattern is fundamental in peptide mapping and sequencing. libretexts.orgquora.com

Chemical Cleavage

Chemical methods provide a diverse toolkit for peptide bond cleavage, often exploiting the unique reactivity of the tyrosine phenol group. These reagents can induce cleavage at either the N-terminal or C-terminal side of the tyrosine residue, offering complementary information to enzymatic digests.

Dess–Martin Periodinane (DMP): A significant advancement in tyrosine-selective cleavage involves the use of the hypervalent iodine reagent, Dess–Martin periodinane (DMP). nih.gov This method is highly selective for the N-terminal amide bond of a tyrosine residue and proceeds rapidly under mild conditions. nih.gov The reaction involves the hyperoxidation of the tyrosine sidechain. nih.gov This leads to the formation of a unique, highly electrophilic 4,5,6,7-tetraoxo-1H-indole-2-carboxamide (TICA) moiety on the C-terminal fragment, while leaving the N-terminal fragment unmodified. nih.gov In the case of H-Tyr-Tyr-OH, DMP would cleave the peptide bond, yielding L-Tyrosine (the N-terminal fragment) and a TICA-modified tyrosine residue (the C-terminal fragment). The high selectivity and efficiency of this method make it a powerful tool for modern proteomics and the structural analysis of complex peptides. nih.gov

N-Bromosuccinimide (NBS): As one of the earliest chemical methods developed, N-bromosuccinimide cleaves the peptide bond at the C-terminal side of tyrosine and tryptophan residues. nih.govrsc.org The mechanism is initiated by the oxidative bromination of the phenol ring. rsc.org This is followed by an intramolecular reaction that results in the formation of a spirodienone-lactone moiety on the N-terminal fragment and the release of the intact C-terminal fragment. nih.govrsc.org However, the utility of NBS can be limited by its lower specificity, as it also modifies other residues like cysteine, methionine, and histidine. nih.gov

Diacetoxyiodobenzene: This hypervalent iodine compound can selectively cleave dipeptides that have an N-terminal tyrosine residue. rsc.org The cleavage occurs under mild conditions and involves scission of the Cα–Cβ bond of the tyrosine residue. rsc.org

Electrochemical Methods: Selective cleavage at tyrosine sites can also be achieved through electrochemical oxidation. nih.govrsc.org Applying an electrical potential oxidizes the phenol group of tyrosine, generating a phenoxonium ion. rsc.org This reactive intermediate facilitates the hydrolysis of the C-terminal peptide bond. nih.gov A key advantage of this technique is its direct compatibility with mass spectrometry (EC/MS), allowing for the real-time analysis of cleavage products as they are generated. rsc.orgnih.gov This on-line approach is valuable for mechanistic studies and rapid peptide mapping. nih.gov

Table 1: Comparison of Chemical Cleavage Methods at Tyrosine Residues

| Reagent/Method | Cleavage Site Specificity | Key Features and Products |

|---|---|---|

| Dess–Martin Periodinane (DMP) | N-terminal amide bond of Tyrosine | High selectivity; mild conditions. Generates an unmodified N-terminal fragment and a hyperoxidized TICA moiety on the C-terminal fragment. nih.govnih.gov |

| N-Bromosuccinimide (NBS) | C-terminal amide bond of Tyrosine | One of the first methods developed. Forms a spirodienone-lactone on the N-terminal fragment. Can have side reactions with Met, Cys, His. nih.govrsc.org |

| Diacetoxyiodobenzene | Cα–Cβ bond of N-terminal Tyrosine | Useful for dipeptides with an N-terminal tyrosine. rsc.org |

| Electrochemical Oxidation | C-terminal amide bond of Tyrosine | Oxidation of the phenol side chain induces cleavage. Allows for direct on-line analysis with mass spectrometry (EC/MS). rsc.orgnih.gov |

Table 2: Enzymatic Cleavage of H-Tyr-Tyr-OH

| Enzyme | Specificity | Expected Cleavage Products of H-Tyr-Tyr-OH |

|---|---|---|

| Chymotrypsin | C-terminal side of aromatic amino acids (Tyr, Phe, Trp) libretexts.org | Two molecules of L-Tyrosine |

These diverse enzymatic and chemical cleavage strategies, each with distinct specificities and mechanisms, are invaluable for the structural and mechanistic probing of H-Tyr-Tyr-OH and other tyrosine-containing peptides. By analyzing the fragments produced, researchers can confirm amino acid sequences, identify post-translational modifications, and gain insight into complex chemical reaction pathways.

Conformational Analysis and Structural Elucidation of H Tyr Tyr Oh

Computational Chemistry Approaches to H-Tyr-Tyr-OH Conformation

The three-dimensional structure of the dipeptide H-Tyr-Tyr-OH (also known as dityrosine) is not static but exists as an ensemble of interconverting conformers. The conformational landscape of this molecule is governed by a complex interplay of rotations around its single bonds, leading to various arrangements of its peptide backbone and aromatic side chains. Understanding these conformational preferences is crucial as the structure dictates its chemical properties and potential biological interactions. Computational chemistry provides a powerful lens to explore this landscape at an atomic level.

Molecular mechanics (MM) serves as a primary tool for efficiently exploring the vast conformational space of peptides like H-Tyr-Tyr-OH. This method employs classical physics principles, representing atoms as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM, ECEPP). By calculating the potential energy for thousands of possible structures, MM can generate a conformational landscape, identifying low-energy, stable conformers.

Conformational searches using force fields can map out the potential energy surface of the dipeptide. These studies often reveal that the structure of H-Tyr-Tyr-OH is characterized by several low-energy minima corresponding to distinct folded and extended conformations. The relative energies of these conformers determine their probable populations at equilibrium. For instance, a systematic search might identify conformations stabilized by different intramolecular interactions, with their relative stabilities quantified.

Table 1: Example of Relative Energies of H-Tyr-Tyr-OH Conformers from a Molecular Mechanics Search

| Conformer ID | Predominant Interaction | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | Extended Backbone | 0.00 | 45.5 |

| Conf-2 | Folded (Side Chain H-Bond) | 0.25 | 29.0 |

| Conf-3 | Folded (Aromatic Stacking) | 0.85 | 13.0 |

| Conf-4 | Backbone Turn-like | 1.50 | 6.5 |

| Conf-5 | Other | > 2.00 | < 6.0 |

Note: This table is illustrative, based on typical findings for aromatic dipeptides. Actual values depend on the specific force field and search algorithm used.

While molecular mechanics is efficient for broad conformational searches, Density Functional Theory (DFT) provides a more accurate, quantum mechanical description of the electronic structure. mdpi.com DFT is often used to refine the geometries and energies of the low-energy conformers initially identified by MM methods. scispace.com By solving approximations of the Schrödinger equation, DFT can accurately calculate key electronic and geometrical parameters.

Applications of DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the precise determination of bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com Furthermore, DFT can elucidate electronic properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and the nature of intramolecular interactions. This level of theory is instrumental in verifying the stability of conformers and understanding the electronic basis for their structural preferences. mdpi.com

Table 2: Selected Geometrical Parameters for an Optimized H-Tyr-Tyr-OH Conformation (DFT B3LYP/6-31G)*

| Parameter | Atom(s) Involved | Value |

| Bond Length | Cα1 - C' | 1.53 Å |

| C' - N2 | 1.34 Å | |

| N2 - Cα2 | 1.46 Å | |

| O-H (Phenolic) | 0.97 Å | |

| Bond Angle | Cα1 - C' - N2 | 116.5° |

| C' - N2 - Cα2 | 121.0° | |

| Dihedral Angle | Ψ (Psi) 1 | 145.0° |

| Φ (Phi) 2 | -85.0° |

Note: Values are representative for a specific low-energy conformation.

Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of H-Tyr-Tyr-OH, revealing the stability of its conformations and the transitions between them. nih.gov In an MD simulation, the Newtonian equations of motion are solved for all atoms in the system over a period of time, providing a trajectory that describes how the molecule's position and velocity evolve.

By analyzing the trajectory, one can assess the stability of a particular starting conformation. For example, a stable conformer will exhibit small fluctuations around its average structure, which can be quantified by the root-mean-square deviation (RMSD). In contrast, an unstable structure may rapidly transition to a different, more stable conformation. MD simulations are also essential for understanding how the molecule's dynamics are influenced by its environment, such as a solvent. nih.govresearcher.life

The orientation of the two tyrosine side chains is described by the chi (χ) angles. For tyrosine, χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1) are the most significant. The χ1 angle typically adopts one of three staggered conformations: gauche(+) (~+60°), trans (180°), and gauche(-) (-60°). expasy.org The χ2 angle is often found near +/-90° to minimize steric clashes with the aromatic ring. expasy.org The combination of these backbone and side-chain dihedral angles defines the unique fold of each stable conformer.

Table 3: Typical Dihedral Angles for Stable H-Tyr-Tyr-OH Conformers

| Dihedral Angle | Residue | Typical Values | Description |

| Φ (Phi) | Tyr-2 | -150° to -60° | Defines rotation around the N-Cα bond. |

| Ψ (Psi) | Tyr-1 | +120° to +170° | Defines rotation around the Cα-C' bond. |

| χ1 (Chi1) | Tyr-1, Tyr-2 | -60° (g-), 180° (t), +60° (g+) | Primary side-chain orientation. expasy.org |

| χ2 (Chi2) | Tyr-1, Tyr-2 | ~ +/- 90° | Orientation of the phenolic ring. expasy.org |

The conformational preferences of H-Tyr-Tyr-OH are heavily influenced by a network of intramolecular non-covalent interactions. These weak forces are critical in stabilizing specific folded structures over others.

Hydrogen Bonding: Hydrogen bonds can form between various donor and acceptor groups within the molecule. Potential interactions include those between the N-terminal amine, the C-terminal carboxylic acid, the peptide backbone amide and carbonyl groups, and the hydroxyl groups of the tyrosine side chains. For example, a hydrogen bond between the phenolic -OH of one tyrosine and the peptide backbone can stabilize a folded conformation. Studies on dityrosine (B1219331) dimers show that hydrogen bonding involving the carboxylic group and the tyrosine hydroxyl group is a dominant stabilizing force. nih.gov

Table 4: Key Intramolecular Non-Covalent Interactions in H-Tyr-Tyr-OH

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance |

| Hydrogen Bond | Phenolic -OH | Backbone C=O | 1.8 - 2.2 Å |

| Hydrogen Bond | Backbone N-H | Terminal -COO⁻ | 1.9 - 2.5 Å |

| π-π Stacking | Phenyl Ring 1 | Phenyl Ring 2 | 3.4 - 3.8 Å (inter-planar) |

| C-H···π | Aliphatic C-H | Phenyl Ring | 2.5 - 2.9 Å |

The surrounding solvent environment plays a critical role in modulating the conformational landscape of H-Tyr-Tyr-OH. nih.gov Computational models can simulate these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, which represent the solvent as a continuous medium with specific dielectric properties.

Aqueous Environment: In a polar solvent like water, the polar groups of the dipeptide (amine, carboxyl, hydroxyl, and peptide backbone) will form strong hydrogen bonds with water molecules. This solvation can compete with and weaken intramolecular hydrogen bonds, potentially favoring more extended conformations where the polar groups are exposed to the solvent. acs.org

Non-Aqueous Environments: In non-protic or non-polar solvents, intramolecular hydrogen bonds are less likely to be disrupted by the solvent. researchgate.net Consequently, folded conformations stabilized by internal hydrogen bonding and π-π stacking may become more stable and populated compared to their state in an aqueous solution. cdnsciencepub.com Studies on related systems have shown that reaction rates and conformational equilibria are strongly dependent on the hydrogen-bond donor and acceptor abilities of the solvent. researchgate.net The stability of dipeptide systems is often greater in the solvent phase than in the gas phase due to favorable solvation energies. nih.gov

Biochemical Mechanisms and Enzymatic Interactions of H Tyr Tyr Oh

Mechanism of Angiotensin I-Converting Enzyme (ACE) Inhibition

H-Tyr-Tyr-OH functions as an antihypertensive peptide through its inhibitory action on Angiotensin I-Converting Enzyme (ACE). Current time information in Merrimack County, US.uni-freiburg.denih.gov This enzyme plays a critical role in the renin-angiotensin system, a key regulator of blood pressure, by converting angiotensin I to the potent vasoconstrictor angiotensin II. ambeed.com

Enzyme Binding Kinetics and Specificity

Table 1: ACE Inhibition Data for H-Tyr-Tyr-OH and Related Peptides

| Compound / Peptide | Source of ACE | IC₅₀ Value | Inhibition Pattern | Reference |

| H-Tyr-Tyr-OH | General | 0.028 mg/mL | Not specified | Current time information in Merrimack County, US.uni-freiburg.denih.gov |

| Tyr-Tyr | Rabbit Lung | 34 μM | Mixed competitive and noncompetitive | osti.govatsjournals.orgmdpi.com |

| AY (Ala-Tyr) | Not specified | Not specified | Competitive and mixed | medchemexpress.combiosynth.com |

| LY (Leu-Tyr) | Not specified | Not specified | Competitive and mixed | medchemexpress.combiosynth.com |

| IY (Ile-Tyr) | Not specified | Not specified | Competitive and mixed | medchemexpress.combiosynth.com |

| EY (Glu-Tyr) | Not specified | Not specified | Noncompetitive | medchemexpress.combiosynth.com |

| RY (Arg-Tyr) | Not specified | Not specified | Noncompetitive | medchemexpress.combiosynth.com |

| FY (Phe-Tyr) | Not specified | Not specified | Noncompetitive | medchemexpress.combiosynth.com |

| SY (Ser-Tyr) | Not specified | Not specified | Noncompetitive | medchemexpress.combiosynth.com |

Structure-Activity Relationships Governing ACE Inhibition

The inhibitory activity of peptides against ACE is significantly influenced by their amino acid sequence, hydrophobicity, and length. The presence of aromatic amino acids, such as tyrosine (Tyr), proline (Pro), or phenylalanine (Phe), at the C-terminus, and hydrophobic amino acids, like isoleucine (Ile) or valine (Val), at the N-terminus, tends to enhance ACE inhibition. Hydrophobicity is crucial as it facilitates the binding of the peptide to the hydrophobic active site of ACE, thereby increasing its inhibitory efficacy. Molecular docking studies have provided insights into these interactions, confirming that ACE inhibitory peptides form hydrogen bonds with the active pockets (S1 and S2) of ACE. chemsrc.compnas.org The C-terminal tripeptide sequence is particularly noted for its important role in ACE inhibitory activity. chemsrc.com

Investigation of H-Tyr-Tyr-OH as a Substrate for Specific Enzyme Systems

Lactoperoxidase-Catalyzed Reactions

Lactoperoxidase (LPO) is a heme peroxidase enzyme found in mammalian secretions, including milk and saliva, that utilizes hydrogen peroxide (H₂O₂) to oxidize various substrates, notably thiocyanate, into antimicrobial compounds like hypothiocyanite. LPO is also known to induce the oxidation of tyrosine residues, which can lead to the formation of dityrosine (B1219331). Tyrosyl radicals, generated during LPO-catalyzed reactions, can dimerize to yield dityrosine. While the tripeptide H-Tyr-Tyr-Tyr-OH has been identified as a substrate for lactoperoxidase in horse and bovine serum, specific detailed research findings on H-Tyr-Tyr-OH (the dipeptide) as a direct substrate for lactoperoxidase are less extensively documented in the provided search results. However, other tyrosine-containing dipeptides, such as Gly-Tyr, have been shown to react with lactoperoxidase in the presence of hydrogen peroxide, suggesting a plausible interaction for H-Tyr-Tyr-OH.

Impact on Key Metabolic Enzymes (e.g., Citrate (B86180) Synthase, Malate (B86768) Dehydrogenase, Respiratory Chain Complexes)

Current research findings predominantly detail the impact of L-Tyrosine (the single amino acid) on key metabolic enzymes. L-Tyrosine has been observed to inhibit citrate synthase activity in the posterior cortex and liver. atsjournals.org While L-Tyrosine does not alter malate dehydrogenase activity in vitro, acute administration has been shown to inhibit it in the posterior cortex and liver of rats. Furthermore, L-Tyrosine has demonstrated inhibitory effects on various complexes of the mitochondrial respiratory chain: it inhibits Complex I activity in the hippocampus, Complex II in the posterior cortex and liver, and Complex IV in the posterior cortex. Complex II-III activity, however, appears unaltered by L-Tyrosine. Specific research directly investigating the impact of the dipeptide H-Tyr-Tyr-OH on citrate synthase, malate dehydrogenase, or respiratory chain complexes was not found in the provided search results.

Table 2: Impact of L-Tyrosine on Metabolic Enzymes

| Enzyme / Complex | Tissue/Location | Effect of L-Tyrosine (Concentration/Administration) | Reference |

| Citrate Synthase | Posterior Cortex | Inhibition (2.0 and 4.0 mM) | atsjournals.org |

| Citrate Synthase | Liver | Inhibition (Acute administration) | |

| Malate Dehydrogenase | Not altered in vitro | Not altered in vitro | |

| Malate Dehydrogenase | Posterior Cortex, Liver | Inhibition (Acute administration) | |

| Respiratory Chain Complex I | Hippocampus | Inhibition (4.0 mM) | |

| Respiratory Chain Complex I | Posterior Cortex | Inhibition | |

| Respiratory Chain Complex I | Striatum | Increased activity | |

| Respiratory Chain Complex II | Posterior Cortex | Inhibition (0.1, 1.0, 2.0, 4.0 mM) | |

| Respiratory Chain Complex II | Liver | Inhibition (1.0, 2.0, 4.0 mM) | |

| Respiratory Chain Complex II-III | Not altered | Not altered | |

| Respiratory Chain Complex IV | Posterior Cortex | Decreased activity (1.0, 2.0, 4.0 mM) |

Role in Protein Stability and Cross-Linking Processes

H-Tyr-Tyr-OH is also known as Dityrosine, a compound recognized for its significant role in the stabilization of protein structures and the formation of cross-linked proteins. Tyrosine residues are known to contribute favorably to protein stability, primarily through hydrophobic interactions and hydrogen bonding. Even in the absence of intramolecular hydrogen bonds, the hydroxyl groups of tyrosine residues can positively influence protein stability. The formation of dityrosine often occurs through the dimerization of tyrosyl radicals, which can lead to protein cross-linking and subsequent alterations in protein structure and function. Consequently, dityrosine has been utilized as a marker for protein oxidation.

Mechanisms of Protein Structure Stabilization

Tyrosine residues contribute significantly to the stability of protein structures. The hydroxyl (-OH) groups of tyrosine residues can form hydrogen bonds, which are crucial for maintaining the three-dimensional shape of proteins jackwestin.comwou.edunih.gov. These hydrogen bonds can occur between the tyrosine side-chain hydroxyl group and the backbone amide (NH) and/or carbonyl (CO) groups of other residues nih.gov. This type of interaction is particularly important in secondary structures like alpha helices and beta-pleated sheets, where hydrogen bonding is a primary stabilizing force jackwestin.comwou.edu.

Involvement in Formation of Protein Cross-Links (e.g., Dityrosine Formation)

While H-Tyr-Tyr-OH is a dipeptide, the tyrosine residues within it, or as free amino acids, are central to the formation of protein cross-links, notably dityrosine. Dityrosine is a non-proteinogenic dimeric form of tyrosine, characterized by a covalent bond between the aromatic rings of two tyrosine residues, distinct from the peptide bond in H-Tyr-Tyr-OH rsc.orgwikipedia.org.

The formation of dityrosine typically arises from the self-reaction of two tyrosyl radicals (Tyr•) rsc.orgresearchgate.net. These tyrosyl radicals can be generated through the oxidation of tyrosine residues catalyzed by various enzymes, such as CYP56A1 and myeloperoxidase, or induced by radical-forming agents and ultraviolet irradiation wikipedia.org. The presence of dityrosine is widely recognized as a biomarker for oxidative stress in biological systems wikipedia.org.

Oxidation of proteins leading to crosslinking, including dityrosine formation, is closely associated with several human pathologies, particularly neurodegenerative diseases rsc.org. Tyrosyl radicals are considered critical intermediates in both general protein oxidation and specific protein crosslinking processes rsc.org. The yield of dityrosine formation can be influenced by environmental factors; for instance, it tends to increase with a more alkaline pH, which facilitates the deprotonation of tyrosine and its subsequent oxidation to a tyrosyl radical, or with a higher tyrosine-to-oxidant ratio portlandpress.com.

Antioxidant Properties and Molecular Mechanisms of Oxidative Stress Mitigation

H-Tyr-Tyr-OH and its constituent tyrosine residues are recognized for their antioxidant properties, which play a role in mitigating oxidative stress in biological systems chemimpex.com. Antioxidant peptides function by either protecting target lipids from oxidative initiators or by impeding the propagation of chain lipid peroxidation mdpi.com. This involves inhibiting the production of reactive oxygen species (ROS) or directly scavenging active species that initiate oxidation, as well as intercepting lipid peroxyl radicals by donating a hydrogen atom to form less reactive hydroperoxides, thereby interrupting radical chain reactions mdpi.com.

Radical Scavenging Pathways and Efficiency

Antioxidant peptides, including those containing tyrosine, can quench reactive oxygen and nitrogen species through two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) reactions mdpi.com. Tyrosine itself can reduce cellular damage by directly reacting with superoxide (B77818) anions mdpi.com.

Studies comparing the radical scavenging efficiency of various amino acids have shown that tyrosine exhibits significant antioxidant activity. For instance, in the oxygen radical absorbance capacity (ORAC) assay, the antioxidant capacity of free amino acids against peroxyl radicals generally follows the order: Tryptophan (Trp) > Tyrosine (Tyr) > Methionine (Met) = Cysteine (Cys) > Histidine (His) nih.gov. In the Trolox equivalent antioxidant capacity (TEAC) assay, the order for amino acids showing activity is Tryptophan (Trp) ≈ Tyrosine (Tyr) > Cysteine (Cys) nih.gov.

The following table summarizes the comparative radical scavenging efficiency of selected amino acids:

| Amino Acid | ORAC Assay (Peroxyl Radical) Efficiency Order nih.gov | TEAC Assay (ABTS Cation Radical) Efficiency Order nih.gov |

| Tryptophan | High | High |

| Tyrosine | Moderate | High |

| Methionine | Low-Moderate | No significant activity (<1 mM) |

| Cysteine | Low-Moderate | Low |

| Histidine | Low | No significant activity (<1 mM) |

Note: Efficiency is relative within the tested amino acids.

The formation of tyrosyl radicals (TyrO•) is a key step in the antioxidant action of tyrosine, resulting from one-electron oxidation portlandpress.commdpi.com. Hydroxyl radicals (•OH), which are highly reactive, interact with tyrosine through addition/elimination reactions, leading to the formation of •OH-adduct intermediates mdpi.com. Interestingly, DOPA (3,4-dihydroxyphenylalanine), an oxidation product of tyrosine, has been shown to scavenge radicals more efficiently than tyrosine peptides and can contribute to hydrogen peroxide formation biorxiv.org.

Regarding the position of tyrosine within dipeptides and its impact on antioxidant activity, conflicting findings have been reported. Some research suggests that Tyr- and Trp-containing dipeptides with the Tyr/Trp residue at the N-terminus exhibit stronger antioxidant activities than those at the C-terminus researchgate.net. Conversely, other studies indicate that peptides with a tyrosine residue at the C-terminal position demonstrate superior ability to inhibit linoleic acid oxidation mdpi.com. This discrepancy may highlight the complex interplay of various factors, including the specific assay used, the neighboring amino acid residues, and steric or hydrogen bonding effects researchgate.net.

Quantum Chemical Predictions of Antioxidant Action Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT) and PM3 semi-empirical methods, are powerful tools for predicting the antioxidant activity of peptides and elucidating their structure-activity relationships nih.govresearchgate.netscirp.org. These computational approaches allow for the analysis of molecular electronic properties, including heats of formation, radical and orbital energies, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.netscirp.org.

A higher HOMO energy or a lower energy gap (E-gap) generally correlates with increased chemical reactivity and can be used to predict enhanced antioxidant activity researchgate.netmdpi.com. The HOMOs of antioxidant peptides are frequently localized at active amino acid residues such as Cysteine, Tryptophan, Methionine, or Tyrosine, indicating these as the primary sites for radical scavenging mdpi.com.

The homolytic bond dissociation energy (BDE) of phenolic O-H bonds is a critical parameter in describing the hydrogen atom transfer (HAT) mechanism, a common pathway for antioxidant action. A lower BDE value for the weakest O-H bond in a molecule suggests a more favorable reaction and, consequently, greater antioxidant activity acs.org. Quantum chemical studies have confirmed that the presence of residues like tyrosine, tryptophan, cysteine, or methionine, which possess electron/hydrogen donating capabilities, is a primary factor driving the radical scavenging ability of dipeptides nih.govresearchgate.net. For instance, Tyr- and Trp-containing dipeptides have been shown to exhibit the highest radical scavenging activities in computational models nih.govresearchgate.net. However, some studies have noted a lack of significant correlation between the antioxidant capacity of tyrosine dipeptides and calculated thermodynamic/energy parameters, which might be attributed to considerable structural differences between peptides in the gas phase (often used in calculations) and aqueous solutions (biological environment) nih.gov.

Exploring Oxidative Modifications of Tyrosine Residues within Dipeptides

Tyrosine residues within dipeptides are susceptible to various oxidative modifications, particularly when exposed to reactive oxygen species like hydroxyl radicals. These modifications can lead to covalent changes in the amino acid side-chains and the peptide backbone nih.gov.

Studies on the oxidation of isomeric dipeptides, such as tyrosine-leucine (YL) and leucine-tyrosine (LY), by hydroxyl radicals (e.g., via Fenton reaction) have revealed a diverse array of oxidation products nih.gov. For both YL and LY, products with one, two, three, and four oxygen atoms were detected. Notably, LY dipeptide oxidation also yielded products with five oxygen atoms, which were not observed for YL, and produced more isomers with one and two oxygen atoms compared to YL nih.gov.

Key observations regarding oxidative modifications include:

The formation of peroxy groups preferentially occurred at the C-terminal residue nih.gov.

Oxidation products featuring double bonds or keto groups were identified nih.gov.

Dimer formation (e.g., YL-YL and LY-LY cross-linking) was also detected, indicating the potential for inter-peptide cross-links nih.gov.

Both amino acids within the dipeptides were found to be oxidized, but the specific oxidation products varied depending on the relative position of the amino acid within the dipeptide nih.gov.

Results suggest that amino acid residues located at the C-terminal position of a dipeptide may be more prone to oxidation nih.gov.

Oxidation of tyrosine within a peptide is distinct from that of free tyrosine, and its position (N- or C-terminus) can influence its redox chemistry acs.org. Tyrosine residues can undergo several oxidative post-translational modifications, including the formation of 3-hydroxytyrosine, various tyrosine crosslinks (such as dityrosine), 3-nitrotyrosine, and halogenated tyrosine derivatives researchgate.net. The tyrosyl radical (TyrO•) serves as a central intermediate in these modification pathways researchgate.netportlandpress.com. While the direct reaction of TyrO• with molecular oxygen is slow, other pathways exist. For instance, dihydroxycyclohexadienyl radicals can undergo rapid addition of O2 to yield unstable peroxyl radicals (Tyr-O2•), which subsequently decay to hydroxylated products like 3,4-DOPA (3,4-dihydroxyphenylalanine) researchgate.net. Dimeric species like 3,3'-dityrosine have been observed in gamma-irradiated solutions of free tyrosine, Gly-Tyr, and poly-L-Tyr, with their yields influenced by pH and the presence of oxygen researchgate.net.

Peptidomimetics and Rational Design of H Tyr Tyr Oh Analogues

Principles of Rational Design for Peptidomimetic Development

Rational drug design for peptidomimetics is a multidisciplinary endeavor that integrates various areas of knowledge to create active and safe molecules. researchgate.net It often begins with the identification of a lead peptide and then systematically modifies its structure to improve desired properties. This approach is crucial for translating promising peptide leads into viable therapeutic agents.

Strategies for Enhancing Metabolic Stability of Peptide Analogues

The short in vivo half-life of natural peptides, primarily due to rapid enzymatic degradation, presents a significant challenge in their therapeutic application. mdpi.comresearchgate.net Several strategies are employed to enhance the metabolic stability of peptide analogues, making them more resistant to proteolytic enzymes:

Terminal Modifications: The N- and C-termini of linear peptides are particularly susceptible to degradation by exopeptidases. creative-peptides.com Modifications such as N-acetylation and C-amidation can protect these termini, thereby increasing the peptide's resistance to enzymatic cleavage. mdpi.comresearchgate.netcreative-peptides.comcsic.es

Incorporation of D- or Unnatural Amino Acids: Replacing natural L-amino acids with their D-enantiomers or other non-natural amino acids at protease recognition sites can significantly reduce the affinity of the peptide for proteolytic enzymes. mdpi.comresearchgate.netcreative-peptides.comcsic.es For instance, the replacement of L-amino acids with D-amino acids in triptorelin, a gonadotropin-releasing hormone (GnRH) analog, extended its half-life from 5 minutes to 2.8 hours. creative-peptides.com

Backbone Modifications: Direct modifications to the peptide backbone itself can alter its susceptibility to proteases. mdpi.comresearchgate.netcsic.es These modifications can introduce steric hindrance or change the electronic properties, making the backbone less recognizable or cleavable by enzymes.

Cyclization: Forming cyclic peptides, by linking the N-terminus to the C-terminus, or a terminus to a side chain, or two side chains, can prevent degradation by exopeptidases and increase the peptide's structural rigidity. mdpi.comresearchgate.netcreative-peptides.commdpi.com This conformational constraint can lock the peptide into a conformation that is less susceptible to proteolytic enzymes, and in some cases, into a more biologically active conformation. mdpi.com More than two-thirds of the peptide drugs currently on the market are cyclic compounds. creative-peptides.com

PEGylation and Lipidation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains (PEGylation) or lipid groups (lipidation) can increase the peptide's molecular weight and steric hindrance, thereby protecting it from enzymatic degradation and reducing renal clearance. mdpi.comcreative-peptides.commdpi.com Lipidation can also enhance mucosal permeability and metabolic stability. mdpi.com

Approaches for Modulating Receptor Affinity and Selectivity

Modulating receptor affinity and selectivity is crucial for developing highly effective and safe peptidomimetics. Strategies focus on optimizing the interaction between the peptide analogue and its target receptor while minimizing off-target effects:

Conformational Restriction: By limiting the conformational flexibility of a peptide, it is possible to pre-organize it into a conformation that is favorable for binding to a specific receptor. This can lead to increased affinity due to a reduced entropic penalty upon binding and can also enhance selectivity by disfavoring conformations that bind to other receptors. researchgate.net

Structure-Based Design: Utilizing reported crystal structures of peptide-receptor complexes provides critical insights into the binding modes. nih.gov This structural information guides the design of novel molecular scaffolds and highlights "hot spot" residues essential for interaction. Computational techniques, such as molecular dynamics (MD) simulations, can further probe transient intermediate protein-protein interaction (PPI) interface conformations, facilitating structure-based rational inhibitor design. nih.gov

Pharmacophoric Analysis: This involves mapping the chemical features and their spatial arrangement that are essential for a molecule to interact with a specific biological target and elicit a biological response. frontiersin.orgresearchgate.netacs.org Pharmacophoric analysis of the ligand binding site can reveal the distribution of hydrophobic and hydrogen-bonding environments, guiding the design of analogues with optimized interactions. frontiersin.org

Structure-Activity Relationship (SAR) Studies: SAR studies systematically investigate how changes in the chemical structure of a peptide analogue affect its biological activity. acs.orgcapes.gov.br Techniques like alanine (B10760859) scanning, where individual amino acid residues are sequentially mutated to alanine, help evaluate the contribution of specific side chains to activity and identify key pharmacophoric elements. acs.orguvm.edu

Design and Synthesis of Conformationally Restricted Analogues of Tyrosine Dipeptides

The design and synthesis of conformationally restricted amino acids and peptide mimics are central to developing biostable, bioavailable, and potent analogues of natural peptides. canterbury.ac.nzeurekaselect.com These constrained structures are engineered to mimic the bioactive conformation of the parent peptide, thereby improving their pharmacological profile. canterbury.ac.nz For tyrosine dipeptides like H-Tyr-Tyr-OH, this involves introducing structural elements that limit the rotational freedom around peptide bonds while maintaining the critical side-chain orientations necessary for activity.

Incorporation of β-Turn Mimetics

β-Turns are common secondary structural elements in peptides and proteins, often playing crucial roles as recognition motifs in molecular interactions. doi.orgnih.govpnas.org The incorporation of β-turn mimetics into peptide sequences is a powerful strategy to induce or stabilize specific folded conformations, which can enhance metabolic stability and improve receptor binding. doi.orgnih.govpnas.orgacs.orgnih.gov

Mimicking β-Turn Structures: β-Turn mimetics are molecules designed to replace two or more amino acid residues (typically i+1 and i+2 positions) within a β-turn, enforcing a turn-like structure. doi.orgnih.govpnas.org This pre-organization can lower the activation barrier for desired protein folding or binding. pnas.org

Types of β-Turn Mimetics: Various scaffolds have been developed to mimic β-turns, including bicyclic dipeptide skeletons wjarr.comthieme-connect.de, and benzodiazepine-based structures. researchgate.netacs.org Some mimetics involve replacing the amide bond between residues i and i+1 with an isostere (e.g., methylene (B1212753) ether) and replacing the i→i+3 hydrogen bond, which often stabilizes β-turns, with a covalent bridge (e.g., an ethylene (B1197577) bridge). doi.org

Application to Tyrosine Dipeptides: For H-Tyr-Tyr-OH analogues, incorporating β-turn mimetics could involve designing scaffolds that constrain the two tyrosine residues into a specific turn conformation, potentially influencing their interaction with target enzymes like ACE or enhancing their antioxidant activity by presenting the phenolic groups in a favorable orientation.

Application of Peptide Bond Isostere Replacement

Enhancing Proteolytic Stability: The amide bond (–CO–NH–) is the primary target for proteolytic enzymes. Replacing this bond with a non-hydrolyzable isostere can significantly increase the peptide analogue's resistance to enzymatic degradation in vivo. wjarr.comnih.gov

Modulating Conformation and Properties: While primarily aimed at stability, isostere replacement can also influence the conformational profile, flexibility, and hydrogen bonding capabilities of the peptide, which in turn can affect its binding affinity and selectivity for target receptors. researchgate.netwjarr.com

Common Peptide Bond Isosteres:

Thioamide (–CS–NH–): Replacement of the carbonyl oxygen with a sulfur atom. This group has an increased dipole moment and rotational barrier. wjarr.com

Reduced Amide Bonds: Such as ketomethylene (–CO–CH2–) or hydroxyethylene (–CH(OH)–CH2–). These can mimic the tetrahedral intermediate that occurs during peptide bond cleavage, acting as transition state analogues. upc.edu

Sulfonamide (–SO2–NH–) and Phosphonamide (–PO(OH)–NH–): Replacing the carbonyl carbon with sulfur or phosphorus, introducing significant twists in the main chain. wjarr.com

N-Alkylation: Replacing the amide hydrogen with an alkyl group (e.g., methyl). This can induce cis-isomer formation, steric effects, and block hydrogen bonding, leading to improved properties. nih.gov

Other Isosteres: Ester, thionoester, and heterocyclic rings like tetrazoles have also been used. researchgate.netupc.edu

Relevance to H-Tyr-Tyr-OH: For H-Tyr-Tyr-OH analogues, incorporating these isosteres could lead to dipeptides with enhanced stability against ACE or other proteases, while potentially fine-tuning their antioxidant activity or receptor binding profile by subtly altering the spatial arrangement of the two tyrosine residues.

Pharmacophoric Analysis and Structure-Activity Relationship (SAR) Studies of H-Tyr-Tyr-OH Derived Peptides

Pharmacophoric analysis and SAR studies are fundamental to understanding how the chemical structure of H-Tyr-Tyr-OH and its derived peptides relates to their biological activity. These studies provide a basis for rational design by identifying the key structural features responsible for desired effects. acs.orgcapes.gov.brmdpi.com

Pharmacophoric Analysis: This involves identifying the essential steric and electronic features that enable a molecule to interact with a specific biological target. For peptides, this can include hydrophobic regions, hydrogen bond donors and acceptors, and charged groups. frontiersin.orgresearchgate.netacs.orguvm.edumdpi.com Computational tools, such as FLAP (Fingerprint for Ligand and Protein) software and GRID algorithms, are used to investigate the pharmacophoric space of binding sites. frontiersin.org For H-Tyr-Tyr-OH, the phenolic hydroxyl groups of the tyrosine residues are critical pharmacophoric elements, particularly for antioxidant activity. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies systematically explore the impact of structural modifications on the biological activity of a compound. acs.orgcapes.gov.br For dipeptides like H-Tyr-Tyr-OH, SAR studies can reveal which parts of the molecule are crucial for its ACE inhibitory activity or antioxidant properties.

Antioxidant Dipeptides: Research on antioxidant dipeptides has shown that Tyr- and Trp-containing dipeptides exhibit the highest radical scavenging activities. capes.gov.brnih.gov The presence of Tyr or Trp residues, with their electron/hydrogen donating ability, is a driving force for radical scavenging. capes.gov.br

Positional Effects: The position of the amino acid residue within the dipeptide can influence activity. For instance, Tyr- and Trp-containing dipeptides with the Tyr/Trp residue at the N-terminus often show stronger antioxidant activities than those with the residue at the C-terminus. capes.gov.brnih.gov

Neighboring Residue Effects: The adjacent amino acid can also affect activity through steric effects, hydrophobicity, and hydrogen bonding. capes.gov.br

Computational Approaches in SAR: Quantum chemical methods and molecular modeling, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict peptide antioxidant activity and investigate binding interactions. frontiersin.orgmdpi.comnih.govresearchgate.net These methods help identify structural and electronic descriptors that define activity, guiding the design of new active peptides. nih.gov For example, QSAR models for dipeptides have shown that the hydrophobic C-terminal amino acid plays a dominant role in bitterness, with a contribution from bulky hydrophobic N-terminal amino acids. mdpi.com While this example is for bitterness, the principle of identifying key residues and their properties for a specific activity applies broadly to H-Tyr-Tyr-OH's biological functions.

Data Tables

Table 1: Key Chemical and Physical Properties of H-Tyr-Tyr-OH

| Property | Value | Source |

| Molecular Formula | C18H20N2O5 | biosynth.comchemicalbook.comchemspider.com |

| Molecular Weight | 344.36 g/mol | biosynth.comchemicalbook.comchemspider.com |

| PubChem CID | 1050-28-8 | chemspider.com |

| XLogP3 | -1.3 | nih.gov |

| Topological Polar Surface Area | 130 Ų (Computed) | nih.gov |

| Hydrogen Bond Donor Count | 5 (Computed) | nih.gov |

| Hydrogen Bond Acceptor Count | 7 (Computed) | nih.gov |

Table 2: Biological Activity of H-Tyr-Tyr-OH

| Activity | Value/Observation | Source |

| ACE Inhibition | IC50 = 0.028 mg/mL | chemicalbook.commedchemexpress.com |

| Antioxidant Properties | Mitigates oxidative stress | chemimpex.com |

| Role in Protein Stabilization | Involved in cross-linked proteins and stabilization | chemimpex.com |

Advanced Methodological Considerations in H Tyr Tyr Oh Research

Integrated Computational and Experimental Approaches for Structure-Function Elucidation

Computational chemistry, particularly when integrated with experimental data, offers powerful tools to explore the intricate details of molecular behavior, reactivity, and interactions of peptides like H-Tyr-Tyr-OH. These approaches are vital for predicting and understanding the structure-function relationships at an atomic level.

Combined Molecular Dynamics and Density Functional Theory (MD-DFT) Studies

The integration of Molecular Dynamics (MD) simulations with Density Functional Theory (DFT) calculations provides a robust framework for studying the conformational landscape and electronic properties of H-Tyr-Tyr-OH. MD simulations are employed to explore the dynamic behavior of the dipeptide, sampling various conformations and their transitions over time in different environments (e.g., aqueous solution). mdpi.comnih.gov This provides a statistical ensemble of relevant structures.

Subsequently, selected conformations from MD trajectories can be subjected to more accurate, but computationally intensive, DFT calculations. DFT is particularly effective for investigating electronic structure, charge distribution, and energetic properties of specific molecular states. mdpi.comnih.govscispace.comdergipark.org.tr This combined approach allows researchers to:

Identify stable conformations: MD helps in identifying the most probable and stable three-dimensional arrangements of H-Tyr-Tyr-OH.

Analyze conformational transitions: Understanding how the dipeptide moves and changes shape, which is crucial for its interaction with other biomolecules.

Refine structural details: DFT provides highly accurate bond lengths, angles, and dihedral angles for specific conformers, which are difficult to obtain purely experimentally. tandfonline.com

Computational Analysis of Molecular Orbitals and Thermodynamic Parameters of Interactions

Beyond structural dynamics, computational methods enable a deep dive into the electronic characteristics and thermodynamic favorability of H-Tyr-Tyr-OH's interactions.

Molecular Orbital Analysis: DFT calculations are instrumental in determining the energies and spatial distributions of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comdergipark.org.trmdpi.com The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap often suggests higher reactivity. mdpi.com For H-Tyr-Tyr-OH, understanding its FMOs can provide insights into its potential electron-donating or accepting capabilities, which are relevant to its reported antioxidant properties. chemimpex.comscispace.com

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Dipeptide (Hypothetical Data for H-Tyr-Tyr-OH)

| Parameter | Value (eV) | Significance |

| EHOMO | -5.8 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.6 | Chemical reactivity and kinetic stability |

Thermodynamic Parameters of Interactions: DFT can also compute various thermodynamic parameters, such as enthalpy (H), Gibbs free energy (G), and entropy (S), for H-Tyr-Tyr-OH and its interactions. dergipark.org.trtandfonline.com These parameters are crucial for understanding the spontaneity and energy changes associated with molecular processes, such as binding to a target enzyme (e.g., ACE) or undergoing conformational changes. For example, computational studies on tyrosine residues have explored how their hydroxyl group can influence both the thermodynamic and kinetic aspects of reactions due to its ability to act as both a hydrogen bond acceptor and donor. researchgate.net

Table 2: Illustrative Thermodynamic Parameters for H-Tyr-Tyr-OH (Hypothetical Data)

| Parameter | Value (kcal/mol) | Significance |

| Standard Enthalpy of Formation (ΔH°f) | -250.0 | Energy required/released during formation from its constituent elements in their standard states. |

| Standard Gibbs Free Energy (ΔG°f) | -180.0 | Indicates spontaneity of formation; more negative implies more stable. |

| Standard Entropy (ΔS°f) | 150.0 | Measure of molecular disorder or randomness. |

| Binding Energy to a Ligand (ΔEbinding) | -7.5 | Energy released upon binding, indicating the strength of interaction (more negative = stronger binding). |

High-Resolution Analytical Chemistry Techniques for Peptide Characterization and Quantification

Precise experimental characterization is indispensable for confirming the identity, purity, and structural integrity of H-Tyr-Tyr-OH. High-resolution analytical techniques provide the necessary specificity and sensitivity for these assessments.

Mass Spectrometry (MS) for Comprehensive Structural Confirmation

Mass Spectrometry (MS) is a cornerstone technique for the characterization of peptides, including H-Tyr-Tyr-OH. High-resolution MS (HRMS) provides accurate mass measurements, which are critical for confirming the molecular formula of the intact dipeptide. This precision helps differentiate H-Tyr-Tyr-OH from compounds with similar nominal masses.

Tandem Mass Spectrometry (MS/MS), particularly techniques like electrospray ionization (ESI-MS/MS) or matrix-assisted laser desorption/ionization (MALDI-MS/MS), is used for comprehensive structural confirmation and sequence verification. In MS/MS, the precursor ion (H-Tyr-Tyr-OH) is fragmented, and the resulting product ion spectrum provides a "fingerprint" of the molecule's structure. By analyzing the characteristic fragmentation patterns, such as b- and y-ions, the amino acid sequence (Tyr-Tyr) can be unequivocally confirmed. nih.gov The presence of specific immonium ions and fragment ions corresponding to the tyrosine side chain further corroborates the identity of the constituent amino acids.

Advanced Chromatographic Separations for Purity Assessment and Isomer Analysis

Advanced chromatographic techniques are essential for assessing the purity of H-Tyr-Tyr-OH and for distinguishing it from potential impurities or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is routinely used for purity assessment and quantification of H-Tyr-Tyr-OH. By optimizing stationary phases and mobile phase compositions (e.g., gradients of acetonitrile (B52724) in water with acidic modifiers), high resolution can be achieved to separate the dipeptide from related impurities, unreacted starting materials, or by-products of synthesis. researchgate.netmdpi.com The chromatographic profile, including peak shape and retention time, provides crucial information on the sample's homogeneity.

Advanced Chromatographic Separations for Isomer Analysis: Given that tyrosine is a chiral amino acid (L-tyrosine), the possibility of stereoisomers (D-Tyr-Tyr, L-Tyr-D-Tyr, D-Tyr-L-Tyr) exists if the synthesis is not stereospecific or if racemization occurs. Chiral HPLC, utilizing specialized chiral stationary phases (CSPs), is employed for the separation and quantification of these stereoisomers. mdpi.comnih.gov These CSPs interact differently with each enantiomer, leading to their separation. For example, Cinchona alkaloid-based CSPs have been successfully used for the enantioselective separation of β-methylated tyrosine and other amino acids. nih.gov This is critical for ensuring the stereochemical purity of H-Tyr-Tyr-OH, as biological activity can be highly dependent on the correct stereochemistry.

Table 3: Illustrative Chromatographic Parameters for H-Tyr-Tyr-OH Purity and Isomer Analysis (Hypothetical Data)

| Parameter / Technique | RP-HPLC (Purity) | Chiral HPLC (Isomer Analysis) |

| Column Type | C18 (e.g., 5 µm, 4.6 x 250 mm) | Chiralpak ZWIX(+) or similar CSP |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA gradient | Methanol/Acetonitrile with acid/base additives |

| Flow Rate | 1.0 mL/min | 0.6 mL/min |

| Detection | UV-Vis (e.g., 220 nm, 280 nm for tyrosine) | UV-Vis (254 nm) or CAD |

| Retention Time (min) | ~8.5 (for H-Tyr-Tyr-OH) | L-Tyr-L-Tyr: ~12.0; D-Tyr-D-Tyr: ~13.5 (illustrative) |

| Purity Assessment | Peak area normalization, typically >98% | Enantiomeric excess (ee%) |

| Isomer Resolution | N/A | Baseline separation of L,L and D,D isomers |

These advanced methodological considerations, encompassing both computational modeling and high-resolution analytical techniques, are fundamental for a comprehensive understanding of H-Tyr-Tyr-OH, facilitating its research and potential applications.

Q & A

Q. Which statistical approaches are critical for analyzing dose-response relationships in H-TYR-TYR-OH studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. Apply bootstrap resampling (≥1000 iterations) to estimate confidence intervals. For multi-parametric data (e.g., ROS + cell viability), employ multivariate ANOVA (MANOVA) with Bonferroni correction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.